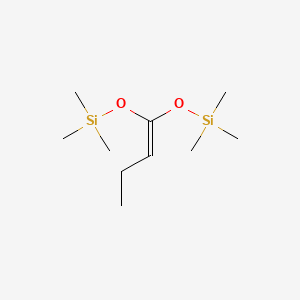
1,1-bis-(Trimethylsilyloxy)-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-bis-(Trimethylsilyloxy)-1-butene is an organosilicon compound characterized by the presence of two trimethylsilyloxy groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-bis-(Trimethylsilyloxy)-1-butene can be synthesized through the reaction of 1-butene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silyloxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1-bis-(Trimethylsilyloxy)-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl ethers.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-bis-(Trimethylsilyloxy)-1-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: The compound can be utilized in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins, due to its ability to impart desirable properties like flexibility and thermal stability.
Mechanism of Action
The mechanism by which 1,1-bis-(Trimethylsilyloxy)-1-butene exerts its effects involves the interaction of the trimethylsilyloxy groups with various molecular targets. These interactions can lead to the formation of stable intermediates and products, facilitating the desired chemical transformations. The pathways involved often include nucleophilic attack, electrophilic addition, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1-bis-(Trimethylsilyloxy)-1,3-butadiene
- 1,2-bis-(Trimethylsilyloxy)ethane
- 1,1-bis-(Trimethylsilyloxy)-1,3-butadiene
Uniqueness
1,1-bis-(Trimethylsilyloxy)-1-butene is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in organic synthesis and materials science.
Properties
CAS No. |
85287-67-8 |
|---|---|
Molecular Formula |
C10H24O2Si2 |
Molecular Weight |
232.47 g/mol |
IUPAC Name |
trimethyl(1-trimethylsilyloxybut-1-enoxy)silane |
InChI |
InChI=1S/C10H24O2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h9H,8H2,1-7H3 |
InChI Key |
SAHQXLGIMJBFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















